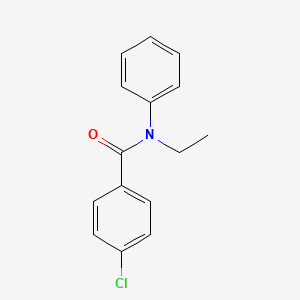

4-chloro-N-ethyl-N-phenylbenzamide

Description

Overview of Benzamide (B126) Derivatives: Structural Significance in Organic Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. sigmaaldrich.com This fundamental structure, consisting of an aromatic ring and an amide linkage, serves as a versatile scaffold in organic and medicinal chemistry. niscpr.res.inacs.org The amide bond itself is a critical functional group found in the architecture of numerous natural products, pharmaceuticals, and polymers. acs.org

The true chemical diversity and utility of benzamides emerge from the substitution patterns on both the benzene ring and the amide nitrogen. These substitutions profoundly influence the molecule's electronic properties, stereochemistry, solubility, and ability to interact with biological targets. niscpr.res.in For instance, electron-withdrawing or -donating groups on the phenyl ring can alter the reactivity of the entire molecule, while the nature of the substituents on the nitrogen atom can dictate its potential as a ligand for various receptors or enzymes. ontosight.ai This adaptability has made substituted benzamides a focal point in the development of new drugs, agrochemicals, and advanced materials. nih.gov

Historical Context of N-Phenylbenzamide Research and Chemical Applications

The N-phenylbenzamide (also known as benzanilide) framework, where a phenyl group is directly attached to the amide nitrogen, has a rich history in chemical research. These compounds have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Historically, research into N-phenylbenzamide derivatives has led to the discovery of potent agents for various therapeutic targets. For example, specific derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (PTP), a target for diseases related to mitochondrial dysfunction. More recent studies have explored their potential as antiparasitic agents, with some N-phenylbenzamide compounds showing efficacy against kinetoplastid parasites responsible for diseases like African trypanosomiasis. The synthesis of these molecules is also a subject of ongoing research, with new methods being developed to create these valuable structures efficiently.

Scope and Research Significance of 4-chloro-N-ethyl-N-phenylbenzamide within the Benzamide Class

Despite the extensive research into the broader benzamide and N-phenylbenzamide classes, the specific compound This compound occupies a space of scientific obscurity. Its chemical structure is well-defined: a benzamide with a chlorine atom at the 4-position of the benzoyl ring, and both an ethyl group and a phenyl group attached to the amide nitrogen.

A search of scientific literature and chemical databases reveals a significant lack of published research for this particular molecule. While it is listed by chemical suppliers for research purposes, often as a rare or unique chemical, this availability has not translated into a body of published work detailing its synthesis, characterization, or potential applications. niscpr.res.in For instance, Sigma-Aldrich lists the compound with CAS number 325780-15-2 but explicitly states that it does not collect analytical data for the product and that the buyer is responsible for confirming its identity and purity. niscpr.res.in This suggests it is a compound for early-stage discovery, but one that has not yet been the subject of detailed academic or industrial study.

The research significance of this compound is, therefore, currently undefined. Its structural elements—a 4-chlorobenzoyl group and an N-ethyl-N-phenyl amine moiety—are present in other well-studied molecules, but the specific combination in this compound remains unexplored.

Academic Research Objectives and Methodological Framework for Chemical Studies of this compound

Given the absence of existing research, any academic study of this compound would need to begin with fundamental objectives. The primary goal would be its synthesis and purification, followed by comprehensive characterization.

Hypothetical Methodological Framework:

Synthesis: A logical synthetic route would involve the acylation of N-ethylaniline with 4-chlorobenzoyl chloride. This is a standard method for forming amides. The reaction would likely be carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. acs.org

Purification and Characterization: After synthesis, the crude product would require purification, likely through recrystallization or column chromatography. The identity and purity of the compound would then be confirmed using a suite of standard analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structural arrangement of protons and carbons.

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the amide group.

Melting Point Analysis: To assess the purity of the crystalline solid.

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique would provide definitive proof of the three-dimensional structure.

Exploratory Research: Once the compound is synthesized and characterized, research could branch into exploring its physicochemical properties (e.g., solubility, stability) and potential biological activities, guided by the known properties of related benzamides.

Until such foundational studies are conducted and published, this compound remains a chemical entity with a structure but no scientific story.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

4-chloro-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H14ClNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3 |

InChI Key |

GDFHPRBUHFPBFM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Chloro N Ethyl N Phenylbenzamide

Precursor Synthesis and Building Block Derivatization for N-Phenylbenzamides

Synthesis of Halogenated Benzoic Acid Derivatives

The carboxylic acid component, 4-chlorobenzoic acid, is a crucial intermediate. ontosight.ai It is a white, crystalline solid at room temperature, sparingly soluble in water but more so in organic solvents. guidechem.comwikipedia.org The most common industrial method for its preparation is the oxidation of 4-chlorotoluene. wikipedia.orgnih.gov This process leverages the relative stability of the aromatic ring and the susceptibility of the methyl group to oxidation.

Alternative laboratory-scale preparations can also be employed, such as the oxidation of p-chlorobenzaldehyde. nih.gov The fundamental properties of 4-chlorobenzoic acid are summarized below.

Table 1: Properties of 4-Chlorobenzoic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClO₂ | ontosight.aiwikipedia.org |

| Molar Mass | 156.57 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid/crystalline powder | guidechem.comwikipedia.org |

| Melting Point | 241.5–244 °C | ontosight.aiguidechem.comwikipedia.org |

| Boiling Point | 276–288 °C | guidechem.comwikipedia.org |

Synthesis of N-Ethylaniline Derivatives

N-Ethylaniline serves as the amine precursor. A prevalent method for its synthesis is the N-alkylation of aniline (B41778). One approach involves the reaction of aniline with ethyl alcohol at elevated temperatures in an autoclave, often in the presence of a catalyst like triphenyl phosphite (B83602), to yield N-ethylaniline. prepchem.com

A more contemporary and environmentally conscious method is the reductive amination of aniline using acetaldehyde (B116499). jocpr.compatsnap.comgoogle.com This two-step, one-pot process first involves a nucleophilic reaction between aniline and acetaldehyde at room temperature to form an intermediate Schiff base. patsnap.comgoogle.com Subsequent reduction of this intermediate, typically using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation, yields the final N-ethylaniline product. patsnap.comgoogle.com This method is noted for its mild reaction conditions and high product purity. patsnap.com

Table 2: Synthesis Methods for N-Ethylaniline

| Method | Reactants | Conditions | Reference |

|---|---|---|---|

| Direct Alkylation | Aniline, Ethyl Alcohol | 250 °C, Autoclave, Triphenyl phosphite catalyst | prepchem.com |

| Reductive Amination | Aniline, Acetaldehyde | Nucleophilic reaction followed by reduction (e.g., NaBH₄) at normal temperature and pressure | patsnap.comgoogle.com |

Amide Bond Formation Methodologies for 4-chloro-N-ethyl-N-phenylbenzamide

The central chemical transformation in synthesizing this compound is the creation of the amide bond. Several distinct strategies exist for this purpose, ranging from classical, robust methods to modern, catalytic approaches.

Classical Condensation Reactions (e.g., Acid Chloride Route)

The most common and widely used laboratory method for preparing amides involves the reaction of an acid chloride with an amine. libretexts.org This process, known as aminolysis, is a type of nucleophilic acyl substitution. libretexts.org

The synthesis of this compound via this route consists of two main steps:

Formation of the Acid Chloride: 4-chlorobenzoic acid is converted to its more reactive acid chloride derivative, 4-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). ontosight.aigoogle.com The reaction with thionyl chloride is often catalyzed by N,N-disubstituted formamides. google.com

Amide Formation: The resulting 4-chlorobenzoyl chloride is then reacted with N-ethylaniline. ontosight.ai The nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. libretexts.org This is followed by the elimination of a chloride ion, forming the amide bond. The reaction liberates hydrogen chloride (HCl) as a byproduct, which must be neutralized. libretexts.org Therefore, the reaction is typically carried out with two equivalents of the amine or in the presence of a non-nucleophilic base like pyridine (B92270) or sodium hydroxide (B78521) to scavenge the HCl. libretexts.org

This method is highly effective for a wide range of substrates, including secondary amines like N-ethylaniline. libretexts.org

Catalytic Amidation Approaches (e.g., Palladium-Catalyzed Aminocarbonylation)

Modern synthetic chemistry has seen the development of catalytic methods that offer alternative pathways to amides, often under milder conditions or with different functional group tolerance. Palladium-catalyzed aminocarbonylation represents a powerful strategy for forming amide bonds from aryl halides. organic-chemistry.orgnih.gov

A significant advancement in this area is the development of carbon monoxide-free aminocarbonylation protocols. organic-chemistry.orgnih.govacs.org Instead of using toxic carbon monoxide gas directly, these methods can utilize N-substituted formamides as the source for both the carbonyl group and the amine nitrogen. organic-chemistry.orgacs.org In a hypothetical application to a related synthesis, an aryl halide (like 4-chloroiodobenzene) could react with an N-substituted formamide (B127407) in the presence of a palladium catalyst system, such as palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like Xantphos. organic-chemistry.orgnih.gov The reaction proceeds through a Vilsmeier-type intermediate, avoiding the need to handle CO gas. organic-chemistry.orgacs.org These methods are applicable to a broad range of aryl halides and formamides, providing good to excellent yields. organic-chemistry.org Other approaches use solid, stable sources like oxalic acid to generate CO in situ under heterogeneous palladium catalysis. rsc.org

Direct Amidation Strategies with Coupling Reagents

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, without prior conversion of the carboxylic acid to a more reactive species like an acid chloride. This is accomplished using activating agents known as coupling reagents. nih.govnih.gov

For the synthesis of this compound, this would involve the direct reaction of 4-chlorobenzoic acid and N-ethylaniline. A variety of coupling reagents can facilitate this transformation, including carbodiimides and phosphonium (B103445) salts. nih.gov

A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive. nih.gov While coupling reactions with electron-deficient amines can be slow, the addition of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) can significantly improve yields and reaction times. nih.gov The proposed mechanism involves the initial reaction of the carboxylic acid with EDC and HOBt to form a reactive HOBt ester. nih.gov DMAP then acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which readily reacts with the amine to form the desired amide product. nih.gov

Table 3: Comparison of Amide Bond Formation Methodologies

| Methodology | Key Reagents | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Acid Chloride Route | Thionyl chloride (or oxalyl chloride), Base (e.g., pyridine) | High reactivity, generally high yields, well-established | Requires a separate step to form the acid chloride; generates HCl byproduct | libretexts.orggoogle.com |

| Palladium-Catalyzed Aminocarbonylation | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), CO source | High functional group tolerance, avoids pre-activation of carboxylic acid | Requires catalyst and specific ligands; may involve handling of CO or CO surrogates | organic-chemistry.orgnih.gov |

| Direct Amidation with Coupling Reagents | EDC, HOBt, DMAP | One-pot procedure from carboxylic acid, mild conditions | Coupling reagent stoichiometry can be high; byproduct removal may be necessary | nih.gov |

Advanced Synthetic Protocols and Reaction Optimizations

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. For the synthesis of this compound and its analogs, microwave-assisted synthesis and methods for regioselective control are particularly relevant.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.netresearchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. researchgate.net

The synthesis of benzamides can be efficiently achieved using microwave irradiation. For instance, the hydrolysis of benzanilide (B160483) to benzoic acid, a related transformation, is accomplished in just 10 minutes under microwave conditions, a significant reduction from the 30 minutes required with conventional reflux. ajrconline.org Similarly, the synthesis of various amide derivatives has been shown to be significantly faster and more efficient with microwave assistance. researchgate.net These examples highlight the potential for developing a rapid and efficient microwave-assisted protocol for the amidation of 4-chlorobenzoyl chloride with N-ethylaniline to produce this compound. The use of microwave irradiation can be particularly advantageous in solvent-free conditions or with minimal solvent, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Reactions

| Reaction | Conventional Method Time | Microwave-Assisted Time |

|---|---|---|

| Hydrolysis of Benzamide (B126) | 1 hour researchgate.net | Not specified |

| Hydrolysis of Benzanilide | 30 minutes ajrconline.org | 10 minutes ajrconline.org |

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis for related amide reactions.

Regioselective Synthesis of Substituted N-Phenylbenzamide Isomers

The ability to control the position of substituents on the aromatic rings of N-phenylbenzamide is crucial for structure-activity relationship studies and the development of targeted molecules. Regioselective synthesis aims to produce a specific isomer out of several possibilities. nih.gov

For substituted N-phenylbenzamides, regioselectivity can be influenced by the directing effects of existing functional groups on the aromatic rings during electrophilic or nucleophilic substitution reactions. For instance, in the synthesis of tetra-substituted phenylaminopyrazoles, the reaction conditions were found to be versatile and efficient in controlling the chemo- and regio-selectivity. nih.gov Similarly, methods for the regioselective synthesis of phenazines, which involve related aniline and benzene (B151609) derivatives, rely on strategies like Buchwald-Hartwig amination and controlling the electronic effects of substituents. nih.gov

In the context of this compound, introducing further substituents onto either the benzoyl or the N-phenyl ring would require careful selection of reagents and reaction conditions to achieve the desired regiochemical outcome. For example, Friedel-Crafts acylation or alkylation on the N-phenyl ring would likely be directed to the ortho and para positions relative to the nitrogen atom, though steric hindrance from the N-ethyl group could favor para-substitution.

Derivatization and Chemical Transformations of the this compound Scaffold

The this compound molecule serves as a versatile scaffold for further chemical modifications, allowing for the exploration of a wider chemical space and the synthesis of novel derivatives with potentially interesting properties.

Functional Group Interconversions on the Benzoyl Moiety

The chloro-substituent on the benzoyl moiety of this compound is a key handle for various functional group interconversions. The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

For example, the chlorine atom can be substituted with amines, alcohols, or thiols. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. Similarly, Suzuki, Stille, and Sonogashira coupling reactions can be employed to introduce new carbon-carbon bonds, allowing for the attachment of various aryl, vinyl, or alkynyl groups. These transformations would lead to a diverse library of derivatives with modified electronic and steric properties.

Substitutions on the N-Ethyl and N-Phenyl Rings

The N-phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The N-ethyl-N-acyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The choice of reaction conditions, particularly the Lewis acid catalyst in Friedel-Crafts reactions, can influence the regioselectivity.

The N-ethyl group itself can also be a site for chemical modification, although this is less common. For instance, radical-mediated reactions could potentially functionalize the ethyl chain.

Intramolecular Cyclization Reactions Involving Related Benzamides (e.g., Phenanthridinone Formation)

A significant application of N-arylbenzamides is their use as precursors for the synthesis of polycyclic aromatic compounds, such as phenanthridinones. These structures are present in various biologically active molecules. nih.govbeilstein-journals.org The intramolecular cyclization to form phenanthridinones typically involves the formation of a new carbon-carbon bond between the benzoyl ring and the N-aryl ring.

Several methods have been developed for this transformation, often utilizing transition metal catalysis. For example, palladium-catalyzed intramolecular C-H arylation of N-aryl-2-halobenzamides is a common strategy. nih.govnih.gov In this approach, the palladium catalyst facilitates the coupling of the ortho-position of the N-phenyl ring with the carbon atom of the benzoyl ring that bears the halogen. acs.orgacs.org Alternative methods include aryne-mediated cyclizations and radical-initiated cyclizations. nih.govacs.org The specific conditions, such as the choice of catalyst, ligand, base, and solvent, can significantly impact the efficiency and yield of the cyclization reaction. acs.orgacs.org

Table 2: Methods for Phenanthridinone Synthesis from Benzamides

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Homocoupling | Palladium | Starts from o-halobenzamides. nih.gov | nih.gov |

| Palladium-Catalyzed Annulation of Arynes | Palladium | Single step C-C and C-N bond formation. nih.gov | nih.gov |

| Palladium-Catalyzed Cyclization with 2-Iodobenzoic Acids | Palladium | Low catalyst loading, proceeds in water. researchgate.net | researchgate.net |

This table summarizes various catalytic systems and key features for the synthesis of phenanthridinones from related benzamide precursors.

Hydrolysis Studies and Degradation Pathways of the Amide Linkage

The amide linkage is a fundamentally important functional group in chemistry and biology, and its stability to hydrolysis is a key determinant of the persistence and function of many molecules. The hydrolysis of the amide bond in this compound represents a critical aspect of its chemical behavior, influencing its environmental fate and potential metabolic pathways. This process involves the cleavage of the carbon-nitrogen bond, leading to the formation of a carboxylic acid and an amine. The susceptibility of this bond to cleavage is significantly influenced by factors such as pH, temperature, and the nature of substituents on both the acyl and the nitrogen moieties.

The hydrolysis of this compound can proceed under both acidic and basic conditions, each following distinct mechanistic pathways. Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (N-ethyl-N-phenylamine) yields the protonated carboxylic acid (4-chlorobenzoic acid), which then deprotonates to give the final product.

In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the N-ethyl-N-phenylamide anion, which subsequently abstracts a proton from the newly formed carboxylic acid to yield N-ethyl-N-phenylamine and the carboxylate salt of 4-chlorobenzoic acid.

The rate of hydrolysis of this compound is influenced by the electronic effects of its substituents. The chlorine atom at the para-position of the benzoyl group is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and thus generally accelerates the rate of both acid and base-catalyzed hydrolysis compared to unsubstituted benzamides. On the nitrogen atom, the presence of both an ethyl and a phenyl group introduces steric hindrance around the carbonyl center, which can sterically hinder the approach of the nucleophile (water or hydroxide ion), potentially slowing down the hydrolysis rate compared to less substituted amides.

The degradation of the amide linkage is not limited to hydrolysis. Thermal decomposition can also occur, particularly at elevated temperatures. For instance, studies on N,N-dialkoxyamides have shown that thermal decomposition can proceed via homolysis to form radical intermediates. nih.gov While the conditions are extreme, this suggests that at high temperatures, alternative degradation pathways to hydrolysis may become relevant for this compound.

The degradation of N-substituted amides has also been investigated in hot compressed water, where ZrO₂ can act as a catalyst for hydrolysis. acs.org Such studies highlight that the degradation of amides can be influenced by various environmental conditions and the presence of catalytic surfaces. The degradation pathways of amides are complex and can be influenced by a multitude of factors, leading to a range of potential products depending on the specific conditions.

Table 1: Comparative Hydrolysis Data of Related Benzamides

| Compound | Conditions | Rate Constant (k) | Reference |

| 4-chloro-N-methylbenzamide | 10-90% w/w H₂SO₄, 100.7 °C | Data available in source | rsc.org |

| 4-chloro-N-ethylbenzamide | 10-90% w/w H₂SO₄, 100.7 °C | Data available in source | rsc.org |

| 4-chloro-N-isopropylbenzamide | 10-90% w/w H₂SO₄, 100.7 °C | Data available in source | rsc.org |

| 4-chloro-N-n-butylbenzamide | 10-90% w/w H₂SO₄, 100.7 °C | Data available in source | rsc.org |

| 4-chloro-N-t-butylbenzamide | 10-90% w/w H₂SO₄, 100.7 °C | Data available in source | rsc.org |

Note: The table presents data for related compounds to provide a comparative context for the hydrolysis of this compound. Specific kinetic data for the title compound was not found in the referenced literature.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro N Ethyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 4-chloro-N-phenylbenzamide displays characteristic signals for its aromatic protons. rsc.org

The protons on the 4-chlorobenzoyl ring and the N-phenyl ring resonate in distinct regions, typically between 7.1 and 7.9 ppm. The protons on the phenyl ring attached to the nitrogen (the aniline (B41778) moiety) typically appear as a multiplet, while the protons on the 4-chlorobenzoyl ring show a more defined splitting pattern due to their symmetry. The two protons ortho to the carbonyl group are deshielded and appear as a doublet, as do the two protons ortho to the chlorine atom. A broad singlet corresponding to the N-H proton is also a key diagnostic signal. rsc.org

Table 1: ¹H NMR Chemical Shift Data for 4-chloro-N-phenylbenzamide

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.74 | dd | 8.8, 1.2 |

| Phenyl-H (meta) | 7.31 | t | 8.0 |

| Phenyl-H (para) | 7.04 | t | 7.6 |

| 4-chlorobenzoyl-H | 7.84 | d | 8.8 |

| Amide N-H | 10.06 | s | - |

Data obtained in CDCl₃. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The spectrum for 4-chloro-N-phenylbenzamide shows distinct signals for each unique carbon atom. rsc.org The carbonyl carbon (C=O) is highly deshielded and appears as a characteristic signal around 164.8 ppm. The carbon atom bonded to the chlorine (C-Cl) is also readily identifiable, typically resonating near 137.6 ppm. The remaining aromatic carbons appear in the 120-140 ppm range. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for 4-chloro-N-phenylbenzamide

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164.8 |

| C-Cl | 137.6 |

| C-N (quaternary) | 138.2 |

| C-C=O (quaternary) | 133.3 |

| Aromatic CH | 129.2, 129.1, 128.5, 124.8, 120.2 |

Data obtained in CDCl₃. rsc.org

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Stereochemical Insights

While specific 2D NMR data for 4-chloro-N-phenylbenzamide is not detailed in the available literature, techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons within the phenyl and chlorobenzoyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

For the target molecule, 4-chloro-N-ethyl-N-phenylbenzamide, NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly insightful. It could reveal through-space interactions between the protons of the ethyl group and the protons of the N-phenyl ring, providing crucial information about the rotational conformation around the C-N bond and the spatial orientation of the substituents on the nitrogen atom.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-chloro-N-phenylbenzamide provides clear evidence of its key functional groups. A prominent absorption band corresponding to the N-H stretch is typically observed in the region of 3300-3500 cm⁻¹. The most intense band in the spectrum is usually the C=O (amide I) stretching vibration, which appears strongly around 1650-1680 cm⁻¹. Other significant peaks include the C-N stretching and N-H bending (amide II) vibrations in the 1510-1550 cm⁻¹ range, and the C-Cl stretching vibration, which is expected at lower wavenumbers, typically between 700 and 800 cm⁻¹. nih.govresearchgate.net

Table 3: Key FTIR Vibrational Frequencies for Amide Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| N-H / C-N (Amide II) | Bend / Stretch | 1510 - 1550 |

| C-Cl | Stretch | 700 - 800 |

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Raman spectroscopy provides complementary information to FTIR. For aromatic compounds like this, the aromatic ring C-C stretching vibrations typically give rise to strong signals in the Raman spectrum between 1400 and 1600 cm⁻¹. The C=O stretch is also Raman active. SERS, which involves adsorbing the molecule onto a nanostructured metal surface, could be used to significantly enhance the Raman signal, allowing for the detection of very small quantities of the compound and providing insights into the molecule's orientation on the surface. For this compound, SERS could potentially distinguish between different conformational states by enhancing vibrations of groups closest to the metal surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₅H₁₄ClNO. sigmaaldrich.com The exact mass of this compound can be calculated and compared with the experimentally determined mass to confirm its identity.

HRMS data for related benzamide (B126) compounds have been recorded using techniques such as Q Exactive HybridTM Quadrupole-OrbitrapTM mass spectrometry. acs.org In one study, mass spectra were obtained using a JEOL SX-102 (ESI) instrument. rsc.org For this compound, the expected monoisotopic mass is approximately 259.0764 Da. uni.lu

The presence of the chlorine atom is a key feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the appearance of two molecular ion peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. A study on the related compound 4-chloro-N,N-diphenylbenzamide showed two molecular ions with m/z values of 307.08 and 309.07, confirming the presence of a chlorine atom. niscpr.res.in

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 260.08368 | 157.7 |

| [M+Na]⁺ | 282.06562 | 165.0 |

| [M-H]⁻ | 258.06912 | 165.5 |

| [M+NH₄]⁺ | 277.11022 | 175.4 |

| [M+K]⁺ | 298.03956 | 160.7 |

| [M+H-H₂O]⁺ | 242.07366 | 150.6 |

| [M+HCOO]⁻ | 304.07460 | 178.1 |

| [M+CH₃COO]⁻ | 318.09025 | 199.5 |

Fragmentation Patterns and Mechanistic Interpretation

The fragmentation of this compound in a mass spectrometer provides valuable structural information. The fragmentation patterns are influenced by the different functional groups present in the molecule, including the amide, aromatic rings, and the chlorine atom.

Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For N-substituted benzamides, characteristic fragments are often observed.

A key fragmentation pathway for aromatic compounds, especially those with a benzyl-like structure, involves rearrangement to form a stable tropylium (B1234903) ion (m/z 91). youtube.com In the case of this compound, cleavage of the bond between the carbonyl carbon and the nitrogen atom can occur. This would lead to the formation of a 4-chlorobenzoyl cation.

Another significant fragmentation involves the loss of the ethyl group. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which could be considered analogous to the N-ethyl group in this molecule. libretexts.org

In a study of the related 4-chloro-N,N-diphenylbenzamide, a base peak at m/z 146 was observed, corresponding to the loss of the C₆H₄Cl fragment. niscpr.res.in This suggests that cleavage of the bond between the carbonyl group and the chlorophenyl ring is a significant fragmentation pathway.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal Structure Determination and Molecular Conformation

The crystal structure of several related benzamide compounds has been determined. For instance, the crystal structure of 4-chloro-N-phenylbenzamide revealed a triclinic crystal system. nih.govresearchgate.net

In a study of 4-chloro-N,N-diphenylbenzamide, X-ray diffraction data were collected on a Bruker APEX-II Quasar CCD area-detector diffractometer. niscpr.res.in The structure was solved using the SHELXS-97 and refined with the SHELXL-97 software packages. niscpr.res.in The analysis of bond lengths and angles provides insight into the molecular geometry. For example, the C-Cl bond length was found to be 1.741 Å experimentally, which is in good agreement with the calculated value of 1.757 Å. niscpr.res.in Carbon-carbon bond lengths within the aromatic rings typically range from 1.393 to 1.505 Å. niscpr.res.in

The conformation of the molecule is a key aspect revealed by crystallography. In 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 59.6 (1)°. nih.govresearchgate.net In the case of 4-chloro-N,N-diphenylbenzamide, the two phenyl rings attached to the nitrogen are nearly perpendicular to each other. niscpr.res.in The conformation of N-phenylbenzamides can be influenced by substituents, with active compounds often adopting a consistent conformation that facilitates important intermolecular interactions. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. These interactions can include hydrogen bonds and π-π stacking.

In the crystal structure of 4-chloro-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the a-axis. nih.govresearchgate.net Similarly, for 4-chloro-N-(3-chlorophenyl)benzamide, the crystal packing is characterized by infinite chains of N—H⋯O hydrogen bonds. nih.gov The stability of the crystal packing in some benzanilides is also enhanced by π-π stacking interactions. researchgate.net

For 4-chloro-N,N-diphenylbenzamide, the molecule is stabilized by intermolecular hydrogen bonding and several short intermolecular interactions. niscpr.res.in These include interactions between the chlorine atom and hydrogen atoms on adjacent molecules, with distances ranging from 2.348 Å to 2.955 Å. niscpr.res.in The centroid distances between the aromatic rings also provide information about potential π-π interactions. niscpr.res.in

The interaction environments in related N-(chlorophenyl)pyridinecarboxamides have been analyzed using Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. dcu.ie

Polymorphism and Crystal Packing Effects on Molecular Structure

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided context, the study of related compounds provides insights.

The way molecules pack in a crystal can affect the molecular conformation. For example, the formation of different hydrogen bonding networks can lead to different crystal packing arrangements. In a series of N-(chlorophenyl)pyridinecarboxamides, the favored hydrogen bonding mode was found to be aggregation by N−H···Npyridine interactions, although amide···amide intermolecular interactions were also observed. dcu.ie In one instance, the presence of a water molecule in the crystal structure of NppCl·H2O led to a monohydrate with O−H···O, N−H···O1W, and O1W-H···N interactions as the primary hydrogen bonds. dcu.ie

The crystal packing in 4-chloro-N-(3-chlorophenyl)benzamide is formed by infinite chains with N—H···O hydrogen bonds, and Cl⋯Cl contacts also link these chains. nih.gov The study of different polymorphs and their crystal packing is important for understanding the structure-property relationships of a compound.

Computational and Theoretical Investigations of 4 Chloro N Ethyl N Phenylbenzamide and Its Analogs

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govyoutube.com DFT calculations are instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. nih.gov

The three-dimensional arrangement of atoms in 4-chloro-N-ethyl-N-phenylbenzamide is crucial for its properties. Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can predict the most stable conformation. niscpr.res.in

For analogous N,N-disubstituted benzamides, the amide group (C-N) can exhibit rotational barriers, leading to different conformers. nih.gov In this compound, the key dihedral angles to consider are around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group.

Table 1: Predicted Geometrical Parameters for this compound (based on analogs) This table presents hypothetical yet plausible data based on known values for similar structures like 4-chloro-N-phenylbenzamide and other N,N-disubstituted benzamides.

| Parameter | Predicted Value | Reference Analog |

| C=O Bond Length | ~1.23 Å | General Amides |

| C-N (amide) Bond Length | ~1.35 Å | General Amides |

| C-Cl Bond Length | ~1.74 Å | Chlorinated Benzenes |

| Dihedral Angle (Benzoyl-N-Phenyl) | 50-70° | 4-chloro-N-phenylbenzamide nih.govresearchgate.net |

Conformational analysis of similar N-alkyl-N-aryl amides reveals that multiple stable conformers can exist in solution, often with Z- or E-configurations around the amide bond. nih.gov For this compound, the trans (E) conformation with respect to the carbonyl group and the substituents on the nitrogen is generally expected to be more stable.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.gov

For benzamide (B126) derivatives, the HOMO is typically localized on the more electron-rich aromatic ring and the amide nitrogen, while the LUMO is often centered on the benzoyl group, particularly the carbonyl carbon and the associated aromatic ring. nih.gov In this compound, the presence of the electron-withdrawing chlorine atom on one phenyl ring and the N-phenyl group will influence the electron distribution.

DFT calculations can predict these properties. For example, a study on N,N-diphenylbenzamide analogs used DFT to evaluate HOMO/LUMO energies. nih.gov It is anticipated that the HOMO of this compound would have significant contributions from the N-phenyl ring, while the LUMO would be predominantly on the 4-chlorobenzoyl moiety. The HOMO-LUMO gap would provide insights into its chemical reactivity and electronic transitions.

Table 2: Predicted Electronic Properties for this compound (Hypothetical) Values are illustrative and based on general trends for similar aromatic amides.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Chemical stability, electronic transitions |

| Dipole Moment | 2.0 to 3.5 D | Polarity of the molecule |

Theoretical vibrational analysis through DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies and their corresponding normal modes, one can assign the peaks in an experimental spectrum to specific molecular motions. mdpi.com

For benzamide analogs, characteristic vibrational frequencies include:

C=O stretching: Typically a strong band in the IR spectrum around 1630-1680 cm⁻¹.

N-C stretching: Found in the 1250-1350 cm⁻¹ region.

Aromatic C-H stretching: Above 3000 cm⁻¹.

C-Cl stretching: A strong band in the lower frequency region, often around 700-800 cm⁻¹.

Studies on substituted nitrobenzamides have shown good correlation between experimental and calculated frequencies, demonstrating the reliability of these computational methods. nih.govnih.gov Similar accuracy is expected for this compound. A normal coordinate analysis can further refine the force constants and provide a detailed understanding of the vibrational modes. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. youtube.com MD simulations are particularly useful for exploring the conformational landscape and stability of flexible molecules like this compound in different environments (e.g., in a solvent). nih.govacs.org

An MD simulation would involve placing the molecule in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for all atoms. This would reveal how the molecule flexes, rotates, and changes its conformation over nanoseconds or longer. youtube.com For this compound, MD could be used to:

Assess the stability of different conformers predicted by DFT.

Study the rotational dynamics around the amide bond and other single bonds.

Investigate the interaction of the molecule with solvent molecules, which can influence its conformational preferences.

Studies on other benzamides have used MD simulations to validate docking poses and assess the stability of ligand-protein complexes. mdpi.comnih.gov These simulations often analyze the root-mean-square deviation (RMSD) of the ligand to understand its stability in a binding site. jppres.com

Molecular Mechanics and Docking Studies for Ligand-Receptor Interactions (Purely theoretical, not biological application directly)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates. scirp.orgnih.gov Even in a purely theoretical context, docking can reveal potential interaction patterns of this compound with hypothetical receptor sites.

The process involves:

Generating a 3D structure of the ligand (this compound).

Defining a binding site on a hypothetical or known receptor structure.

Using a scoring function to evaluate different binding poses and predict the binding affinity. plos.org

Docking studies on N-phenylbenzamide derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. scirp.org For this compound, potential interactions could include:

Hydrogen bonding: The carbonyl oxygen is a potential hydrogen bond acceptor.

Hydrophobic interactions: The two phenyl rings and the ethyl group can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen bonding: The chlorine atom could potentially form halogen bonds with electron-rich atoms.

The results of docking simulations are often further refined and validated using MD simulations to assess the stability of the predicted binding pose over time. jppres.comnih.gov

Structure-Property Relationship Predictions from Computational Models

By systematically studying a series of analogs, it is possible to build Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. nih.gov These models correlate changes in molecular structure with changes in a specific property (e.g., binding affinity, solubility).

For this compound and its analogs, a QSPR study could involve:

Designing a series of related molecules with variations in substituents.

Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule using computational methods.

Developing a mathematical model that relates these descriptors to a property of interest.

For instance, a study on benzamide derivatives as glucokinase activators used 3D-QSAR to understand the structural requirements for activity. nih.gov Similarly, for this compound, one could investigate how modifications to the substituents (e.g., changing the halogen, altering the N-alkyl group) would theoretically affect properties like its dipole moment, polarizability, or interaction energy with a model receptor. Such models are valuable for the rational design of new molecules with tailored properties.

Reactivity and Mechanistic Studies of 4 Chloro N Ethyl N Phenylbenzamide in Organic Transformations

Amide Reactivity: Hydrolysis and Transamidation Pathways

The amide bond, while generally robust, is susceptible to cleavage under both acidic and basic conditions. For a tertiary amide like 4-chloro-N-ethyl-N-phenylbenzamide, these reactions present unique mechanistic features compared to primary or secondary amides.

Hydrolysis: The hydrolysis of N,N-disubstituted benzamides to yield the corresponding carboxylic acid (4-chlorobenzoic acid) and a secondary amine (N-ethylaniline) typically requires forceful conditions, such as prolonged heating in the presence of strong acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. Studies on the acid-catalyzed hydrolysis of N,N-dimethylbenzamide have shown that the reaction rate is dependent on the acid concentration. rsc.org The mechanism involves a tetrahedral intermediate, and the departure of the amine leaving group is often the rate-determining step.

Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org The resulting tetrahedral intermediate then expels the N-ethyl-N-phenylaminyl anion, which is subsequently protonated. The rate of alkaline hydrolysis can be influenced by the substituents on both the benzoyl ring and the nitrogen atom. arkat-usa.org Electron-withdrawing groups on the aryl ring can accelerate the rate of hydrolysis.

Transamidation: The direct conversion of one amide to another by reaction with an amine, known as transamidation, is a thermodynamically challenging process due to the stability of the amide bond. For tertiary amides, which lack an N-H bond, the reaction cannot proceed through the same base-catalyzed deprotonation pathway as primary and secondary amides. nih.gov Consequently, transamidation of this compound typically requires catalytic activation. nih.gov

Various metal catalysts, including those based on aluminum, tungsten, and palladium, have been developed to facilitate this transformation. figshare.comnih.govacs.org The general mechanism involves coordination of the metal catalyst to the amide's carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by an incoming amine. nih.gov This forms a tetrahedral intermediate, and subsequent steps lead to the expulsion of the original amine and formation of a new amide. figshare.comnih.gov

| Reaction Pathway | Typical Conditions | Key Intermediate | Products from this compound |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | O-protonated tetrahedral intermediate | 4-chlorobenzoic acid and N-ethylanilinium salt |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), heat | Tetrahedral intermediate | 4-chlorobenzoate salt and N-ethylaniline |

| Catalytic Transamidation | Metal catalyst (e.g., Al, W, Pd), amine, heat | Metal-coordinated tetrahedral intermediate | New amide and N-ethylaniline |

Aromatic Substitution Reactions on the Benzoyl Ring

The benzoyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the chloro group at the para position and the tertiary amide group.

Chloro Group: The chlorine atom is a weakly deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene (B151609). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when the attack occurs at these positions. organicchemistrytutor.com

Amide Group (-CON(Et)Ph): The carbonyl group of the amide is strongly electron-withdrawing via both induction and resonance, making it a deactivating group and a meta-director. masterorganicchemistry.com

Since the chloro group is at the C-4 position, the ortho positions relative to it are C-3 and C-5. The amide group at C-1 directs incoming electrophiles to the C-3 and C-5 positions (its meta positions). Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the positions ortho to the chlorine and meta to the amide group (C-3 and C-5).

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (e.g., RCOCl/AlCl₃). Due to the deactivating nature of both substituents, these reactions would require harsher conditions than those needed for benzene.

Reactions Involving the Chloro-Substituent

The chlorine atom on the benzoyl ring can be replaced via nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophiles, but substitution can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In this compound, the amide group is electron-withdrawing, which activates the ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by strong nucleophiles like alkoxides, thiolates, or amines under elevated temperatures. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent provides a handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings are powerful tools in modern synthesis. researchgate.netnobelprize.orgscielo.br These reactions typically involve an oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and conclude with a reductive elimination step to yield the product and regenerate the catalyst. scielo.br

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PPh₃, base | Stilbene derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, ligand (e.g., BINAP), base | N-Aryl amine derivative |

Reactions Involving the N-Ethyl and N-Phenyl Moieties

The substituents on the amide nitrogen also offer sites for chemical modification.

N-Phenyl Group: The N-phenyl ring is an aniline (B41778) derivative and is therefore highly activated towards electrophilic aromatic substitution. The N-acyl group moderates the activating effect of the nitrogen atom but still directs incoming electrophiles to the ortho and para positions. byjus.com Therefore, reactions like halogenation or nitration would occur preferentially on this ring under milder conditions compared to the deactivated 4-chlorobenzoyl ring.

N-Ethyl Group: The C-H bonds of the N-ethyl group, particularly those at the α-position (methylene group), can be functionalized. While traditionally less reactive, recent advances in catalysis have enabled the direct C(sp³)–H functionalization of such groups. For instance, palladium-catalyzed C–H arylation has been demonstrated for aliphatic tertiary amides, offering a pathway to introduce aryl groups at the β-position of the ethyl chain. chemrxiv.org

Catalytic Conversions and Reaction Pathway Elucidation (e.g., C-H Activation)

The amide functional group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. This strategy provides a highly efficient and atom-economical way to construct complex molecules.

Rhodium(III) and Palladium(II) catalysts are particularly effective for this purpose. nih.govnih.gov In the context of this compound, the amide's carbonyl oxygen can coordinate to the metal center, directing the catalyst to activate the ortho C-H bonds of the benzoyl ring.

A plausible catalytic cycle for a Rh(III)-catalyzed C-H activation, for example in a coupling reaction with an alkyne, would involve:

Coordination of the amide to the Rh(III) catalyst.

Concerted metalation-deprotonation to form a five-membered rhodacycle intermediate. nih.govacs.org

Coordination and migratory insertion of the alkyne into the Rh-C bond.

Reductive elimination to form the final annulated product (an isoquinolone derivative) and regenerate a catalytically active Rh(I) species, which is then re-oxidized to Rh(III) to complete the cycle. nih.govacs.org

These C-H activation strategies have been applied to a wide range of benzamides to synthesize diverse heterocyclic structures. nih.govresearchgate.net The directing ability of the amide group provides high levels of regioselectivity, making it a powerful tool for the targeted modification of the benzoyl moiety. nih.gov

Structure Activity Relationships and Design Principles for Benzamide Derivatives

Design Principles for Benzamide (B126) Scaffolds in Chemical Research

Benzamide scaffolds are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and stable, yet modifiable, chemical structure. ontosight.airesearchgate.net The fundamental design of a benzamide, an amide derivative of benzoic acid, allows for systematic modifications at both the benzoyl ring and the amide nitrogen. acs.org These modifications are crucial for tuning the molecule's electronic, steric, and lipophilic properties, which in turn dictate its interactions with biological targets. ontosight.ai

The design of compounds like 4-chloro-N-ethyl-N-phenylbenzamide follows key principles aimed at optimizing these interactions. The benzamide moiety itself is a bioisostere for other functional groups and can form critical hydrogen bonds, contributing to the binding affinity of the molecule to proteins and enzymes. researchgate.net The planarity of the amide bond, a result of resonance, provides a rigid linker between the aromatic ring and the N-substituents, which is a desirable feature in designing molecules with specific conformational requirements for biological activity. acs.org Researchers often utilize the benzamide core to explore structure-activity relationships (SAR) by introducing a variety of substituents to probe the binding pockets of target proteins. nih.govnih.gov

Influence of Halogen Substituents on Molecular Properties and Reactivity

The "magic chloro" effect, as it is sometimes called in drug discovery, highlights the beneficial roles of chlorine substitution. rsc.org A chlorine substituent can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming halogen bonds or other non-covalent interactions with target proteins. rsc.org For instance, the 4-chloro substitution on a benzamide core has been shown to stabilize a compound's orientation within the hydrophobic channel of enzymes like cyclooxygenase (COX-2) through van der Waals interactions. smolecule.com

Table 1: Physicochemical Properties of Related Chloro-Substituted Benzamides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzamide | C₇H₆ClNO | 155.58 | - |

| 4-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | 231.68 | 199-201 chemicalbook.com |

| This compound | C₁₅H₁₄ClNO | 260.73 | Not available |

This table is generated based on available data for related compounds to provide a comparative context.

Impact of N-Substituents (e.g., Ethyl vs. Phenyl) on Molecular Conformation and Interaction Profiles

The substituents on the amide nitrogen are pivotal in defining the molecule's three-dimensional shape, lipophilicity, and potential for biological interactions. In this compound, the combination of a small alkyl group (ethyl) and a bulky aromatic group (phenyl) creates a distinct stereochemical and electronic environment around the nitrogen atom.

The N-phenyl group introduces an additional aromatic system, which can participate in π-π stacking interactions with aromatic residues in a protein's binding site. This feature is common in many biologically active compounds, including kinase inhibitors. nih.gov The presence of two bulky phenyl groups on the nitrogen, as in N,N-diphenylbenzamide, is known to increase thermal stability and solubility in organic solvents. ontosight.ai While this compound has one phenyl and one ethyl group, the N-phenyl moiety still significantly influences the molecule's conformational preferences and potential for aromatic interactions.

Stereochemical Considerations in Substituted Benzamides

The stereochemistry of substituted benzamides can be complex, often involving atropisomerism, which is a type of axial chirality arising from restricted rotation around a single bond. For tertiary benzamides like this compound, restricted rotation can occur around the aryl-carbonyl (C-C) bond and the amide (C-N) bond, especially if there are bulky ortho-substituents.

Modulating Biological Interactions through Structural Variations (e.g., enzyme inhibition in vitro, antiprotozoal activity in vitro)

Structural variations in benzamide derivatives are a well-established strategy for modulating their biological activity, including enzyme inhibition and antiprotozoal effects. The specific combination of substituents in this compound suggests potential for various biological interactions.

Enzyme Inhibition: Benzamide derivatives are known to inhibit a range of enzymes. For example, certain substituted benzamides act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. smolecule.com The 4-chloro substituent can anchor the molecule in the active site, while other parts of the molecule can interact with different regions of the enzyme. smolecule.com Another important class of enzymes targeted by benzamides is histone deacetylases (HDACs), where the benzamide moiety often serves as a zinc-binding group. ontosight.ai While there is no specific published data on the enzyme inhibitory activity of this compound, its structural features are consistent with those of molecules designed to interact with enzyme active sites.

Antiprotozoal Activity: The search for new antiprotozoal agents is an active area of research, and various heterocyclic and aromatic compounds have been investigated. While direct evidence for the antiprotozoal activity of this compound is not available, related structures have shown promise. For instance, N-substituted phenyldihydropyrazolones have been studied for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. frontiersin.org The general principle of using substituted aromatic amides to target protozoan enzymes or other essential biomolecules is a valid approach in drug discovery. rsc.orgnih.gov The lipophilicity and potential for specific interactions conferred by the chloro, ethyl, and phenyl groups could make this compound a candidate for screening in antiprotozoal assays.

Table 2: Biological Activities of Structurally Related Benzamide Derivatives

| Compound Class | Biological Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| Substituted N-phenylbenzamides | Enterovirus 71 Inhibition | Varied substituents on both phenyl rings | nih.gov |

| Imidazole-based N-phenylbenzamides | Anticancer activity | Imidazole and N-phenylbenzamide functionalities | nih.gov |

| 2-chloro-nitrobenzamide derivatives | Antidiabetic (α-glucosidase inhibition) | Chloro and nitro substitutions | mdpi.com |

This table illustrates the diverse biological activities of the broader benzamide class, providing context for the potential activities of this compound.

Potential Applications of 4 Chloro N Ethyl N Phenylbenzamide As a Chemical Intermediate and in Advanced Materials Research

Role as a Synthetic Intermediate for Complex Organic Molecules

The molecular architecture of 4-chloro-N-ethyl-N-phenylbenzamide offers several sites for chemical modification, rendering it a valuable intermediate in organic synthesis. The presence of the chloro substituent on the phenyl ring and the N-ethyl-N-phenyl amide group allows for a range of chemical transformations.

The chloro group can be substituted through various nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. This is a common strategy for building molecular complexity. Furthermore, the amide bond, while generally stable, can be cleaved under specific conditions to yield the corresponding carboxylic acid and amine, or it can direct reactions to other parts of the molecule.

Recent advances in organocatalysis have demonstrated efficient methods for the synthesis of related N-substituted benzamides. For instance, an organocatalytic approach using a CTAB surfactant has been developed for the synthesis of N-ethyl-N-phenylbenzamide from aldehydes, highlighting a potential route to this compound. mdpi.comacs.org Control experiments in such syntheses have indicated the crucial role of the catalyst and the reaction conditions in directing the outcome of the reaction. mdpi.com

The versatility of this compound as a synthetic intermediate is further underscored by the diverse reactivity of its functional groups. The following table outlines potential synthetic transformations that could be applied to this molecule, leading to a variety of complex organic structures.

| Functional Group | Reaction Type | Potential Reagents | Resulting Compound Class |

| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted N-ethyl-N-phenylbenzamides |

| Amide Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | Substituted benzylamines |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Further substituted benzamide (B126) derivatives |

| Amide Bond | Hydrolysis | Strong acid or base | 4-chlorobenzoic acid and N-ethylaniline |

These transformations allow for the generation of a library of derivatives from a single, readily accessible starting material, which is a key strategy in fields like medicinal chemistry and materials science for the discovery of new lead compounds and materials with desired properties.

Integration into Polymeric Structures and Material Science Applications

The field of material science is continually in search of new monomers and functional additives to create polymers with enhanced properties. Aromatic polyamides, such as poly(1,4-benzamide), are known for their high thermal stability and mechanical strength. researchgate.netacs.orgacs.org The structure of this compound suggests its potential as a building block for novel polymeric materials.

One possible application is in the synthesis of new polyamides. While the N,N-disubstituted amide of this compound itself prevents direct polymerization through amide bond formation, it could be chemically modified to a monomer. For example, reduction of the chloro group to a carboxylic acid or another reactive group could yield a bifunctional monomer suitable for polycondensation reactions.

Furthermore, the introduction of this compound or its derivatives as a side chain or an additive in existing polymers could be a strategy to modify their properties. The rigid aromatic rings would be expected to enhance the thermal stability and mechanical strength of the polymer matrix. The presence of the chloro- and N-phenyl groups could also influence properties such as solubility, flame retardancy, and refractive index. Research on other N-substituted benzamides has shown that their incorporation can lead to polymers with controlled molecular weights and polydispersity indices. researchgate.net

The following table illustrates hypothetical polymer structures that could be derived from or incorporate this compound.

| Polymer Type | Role of this compound | Potential Polymer Backbone | Anticipated Properties |

| Polyamide | Precursor to a diamine or diacid monomer | Alternating with another comonomer | High thermal stability, rigidity |

| Polyester | Precursor to a diol or diacid monomer | Alternating with another comonomer | Modified thermal and mechanical properties |

| Vinyl Polymer | As a functional comonomer (after modification) | Poly(acrylate) or Poly(styrene) | Enhanced refractive index, flame retardancy |

The exploration of N-aryl glycines as versatile initiators for various polymerization reactions further suggests the potential for N-substituted amide compounds to play a role in advanced polymer synthesis. rsc.org

Use in the Development of Chemical Probes for Biological Systems (Academic context, not therapeutic)

Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of new drug targets. ontosight.ai The N-phenylbenzamide scaffold is present in a number of biologically active molecules and has been utilized in the design of chemical probes. nih.govacs.org For instance, photoreactive benzamide probes have been synthesized to study histone deacetylases (HDACs), which are important enzymes in gene regulation. nih.gov

The structure of this compound provides a foundation for the development of novel chemical probes. The N-phenyl group can be functionalized with reporter groups such as fluorophores or affinity tags (e.g., biotin) to enable detection and isolation of target proteins. The chloro-substituted phenyl ring can be modified to include photoreactive groups, such as azides or benzophenones, which upon photoactivation can covalently bind to interacting proteins, allowing for their identification. nih.gov

The development of such probes from this compound would be for academic research purposes, aiming to understand the biological roles of specific proteins, rather than for direct therapeutic applications. The design process would involve iterative chemical synthesis and biological evaluation to optimize the probe's potency, selectivity, and efficiency of target engagement.

The following table provides examples of how this compound could be modified to generate chemical probes.

| Probe Type | Modification to this compound | Reporter/Functional Group | Potential Biological Target Class |

| Affinity Probe | Addition of a linker and an affinity tag | Biotin, Desthiobiotin | Enzymes, Receptors |

| Fluorescent Probe | Incorporation of a fluorophore | Fluorescein, Rhodamine | Cellular imaging of target proteins |

| Photoaffinity Probe | Introduction of a photoreactive group | Azide, Benzophenone | Covalent labeling of interacting proteins |

The synthesis of such probes would leverage the synthetic handles present in the parent molecule, as discussed in section 7.1. The design would also be informed by structure-activity relationship studies of related benzamide derivatives. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-ethyl-N-phenylbenzamide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic acyl substitution. For example, reacting 4-chlorobenzoyl chloride with N-ethylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purity optimization involves recrystallization using solvents like ethanol or acetone, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve the ethyl group (δ ~1.2 ppm for CH3, δ ~3.5 ppm for N-CH2), aromatic protons (δ 7.2–7.8 ppm), and the amide carbonyl (δ ~167 ppm) .

- IR : Confirm the amide C=O stretch (~1650 cm<sup>−1</sup>) and N–H stretch (~3300 cm<sup>−1</sup>) .

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 231.68 (C13H10ClNO) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Data collection employs diffractometers (e.g., Oxford Xcalibur Ruby Gemini), and structures are refined using SHELXL or SHELXS for small-molecule systems . Hydrogen-bonding networks (e.g., N–H···O interactions) are critical for stabilizing molecular packing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT methods (e.g., B3LYP/6-31G*) calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify reactive sites. For thermochemical accuracy, hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 model) reduce errors in atomization energies to ~2.4 kcal/mol . Applications include predicting regioselectivity in electrophilic substitution reactions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Solvent Effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent polarity .

- Conformational Analysis : Compare DFT-optimized geometries with crystallographic data to identify dominant conformers .

- Dynamic Effects : Use molecular dynamics (MD) to model temperature-dependent spectral broadening in IR or NMR .

Q. How does hydrogen bonding influence the biological activity or material properties of this compound?

Intermolecular N–H···O hydrogen bonds stabilize crystal lattices and may enhance thermal stability . In medicinal chemistry, these interactions can mimic enzyme-inhibitor binding. For example, the amide group’s conformation (90–120° dihedral angle relative to aromatic rings) is critical for anticonvulsant activity in related benzamides .

Q. What experimental and computational methods are used to study reaction mechanisms involving this compound?

- Kinetic Studies : Monitor nucleophilic substitution (e.g., Cl displacement) via LC-MS or <sup>35</sup>Cl NMR .

- Transition State Analysis : Locate TS geometries using QM/MM methods (e.g., Gaussian 09) and validate with IRC calculations .

- Isotopic Labeling : Track reaction pathways using <sup>13</sup>C or <sup>15</sup>N isotopes in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.